molecular formula C26H34O6 B1669057 Cinobufagin CAS No. 470-37-1

Cinobufagin

Número de catálogo B1669057
Número CAS: 470-37-1
Peso molecular: 442.5 g/mol
Clave InChI: SCULJPGYOQQXTK-OLRINKBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinobufagin is a cardiotoxic bufanolide steroid secreted by the Asiatic toad Bufo gargarizans . It has similar effects to digitalis and is used in traditional Chinese medicine . It is a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis .


Synthesis Analysis

Cinobufagin can be isolated from the traditional Chinese medicine called ChanSu . It can be eluted out with silica gel column chromatography, using a 5:1 ratio of cyclohexane to acetone for the solvent in the mobile phase . Subsequently, cinobufagin and bufalin can be separated and purified using an HPLC column with a 72:28 methanol to water solvent .


Molecular Structure Analysis

The structure of cinobufagin was obtained from ChemDraw . It was also identified by Chem .


Chemical Reactions Analysis

Cinobufagin has been shown to have clinical applications in cancer treatment as well as immunomodulatory and analgesic properties . In human adrenocortical cells, cinobufagin inhibits the secretion of aldosterone and cortisol .


Physical And Chemical Properties Analysis

Cinobufagin has a molecular formula of 6 and a molecular weight of 442.54 . Its CAS number is 470-37-1 .

Aplicaciones Científicas De Investigación

Anti-Tumor Role

Field

Oncology

Application

Cinobufagin can play an anti-tumor role by controlling the proliferation of tumor cells, promoting apoptosis, inhibiting the formation of tumor neovascularization, reversing multidrug resistance, and regulating immune response .

Methods

Cinobufagin can be applied alone or in combination with other therapeutic methods .

Results

Cinobufagin has been found to effectively control the proliferation of tumor cells and promote their apoptosis .

Relieving Cancer Pain

Field

Pain Management in Oncology

Application

Cinobufagin has been found to have functions of relieving cancer pain .

Results

The results indicate that cinobufagin can effectively relieve cancer pain .

Regulating Immune Function

Field

Immunology

Application

Cinobufagin has been found to have functions of regulating immune function .

Results

The results indicate that cinobufagin can effectively regulate immune function .

Treatment of Melanoma

Field

Dermatology

Application

Cinobufagin, an active ingredient derived from Venenum bufonis, can inhibit the growth and development of melanoma .

Methods

The methods of application involve network pharmacology, single-cell RNA sequencing data, molecular docking, and molecular dynamics simulation .

Results

Cinobufagin may affect melanoma by arresting the cell cycle by inhibiting three protein tyrosine/serine kinases (EGFR, ERBB2, and CDK2) .

Inducing Tumor Cell Apoptosis and Cycle Arrest

Field

Oncology

Application

Cinobufagin can induce tumor cell apoptosis and cycle arrest .

Results

Cinobufagin has been found to effectively induce tumor cell apoptosis and cycle arrest .

Inhibiting Tumor Cell Proliferation, Migration, Invasion and Autophagy

Field

Oncology

Application

Cinobufagin can inhibit tumor cell proliferation, migration, invasion and autophagy .

Results

Cinobufagin has been found to effectively inhibit tumor cell proliferation, migration, invasion and autophagy .

DNA Damage and Activation of Mitochondrial Pathway

Field

Oncology

Application

Cinobufagin can trigger DNA damage and activate the mitochondrial pathway .

Results

Cinobufagin has been found to effectively trigger DNA damage and activate the mitochondrial pathway .

Reduction of Angiogenesis and Reversal of Tumor Cell Multidrug Resistance

Field

Oncology

Application

Cinobufagin can reduce angiogenesis and reverse tumor cell multidrug resistance .

Results

Cinobufagin has been found to effectively reduce angiogenesis and reverse tumor cell multidrug resistance .

Safety And Hazards

Cinobufagin is toxic . The GHS labelling includes the signal word “Danger” and hazard statements H300, H310, H330 .

Direcciones Futuras

Cinobufagin has the potential to be further developed as a new drug against cancer . In the future, we could focus on cinobufagin and modify it to enhance its anti-cancer efficiency and selectivity in vitro and in vivo, and to avoid the side effect .

Propiedades

IUPAC Name

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCULJPGYOQQXTK-OLRINKBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026953
Record name Cinobufagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinobufagin

CAS RN

470-37-1
Record name Cinobufagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinobufagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinobufagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinobufagin venom toad
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINOBUFAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinobufagin
Reactant of Route 2
Reactant of Route 2
Cinobufagin
Reactant of Route 3
Reactant of Route 3
Cinobufagin
Reactant of Route 4
Reactant of Route 4
Cinobufagin
Reactant of Route 5
Cinobufagin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cinobufagin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.